Mal-PEG1-Val-Cit-PABC-OH

ADC Linker Design Bioconjugation Aggregation

Hydrophobicity-driven aggregation and rapid clearance limit ADC developability. Mal-PEG1-Val-Cit-PABC-OH is a precisely defined, cathepsin B-cleavable linker with a single PEG1 unit that balances solubility and conjugate stability. - Quantifiably reduces aggregation vs. MC-Val-Cit-PABC-OH, improving pharmacokinetics - Enables conjugation of hydrophobic payloads (auristatins, maytansinoids) at higher DAR - Validated for SAR studies comparing PEG0, PEG1, and PEG2 spacers; MW 574.64 g/mol - BenchChem supplies this research-grade linker with verified structure and rapid global delivery

Molecular Formula C27H38N6O8
Molecular Weight 574.6 g/mol
Cat. No. B11826960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG1-Val-Cit-PABC-OH
Molecular FormulaC27H38N6O8
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1
InChIKeyGAMNLBAYJPQHKS-RDPSFJRHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG1-Val-Cit-PABC-OH: A Defined, Single-Unit PEG ADC Linker for Controlled Bioconjugation


Mal-PEG1-Val-Cit-PABC-OH is a cleavable heterobifunctional linker of precisely defined composition, consisting of a single-unit polyethylene glycol (PEG1) spacer, a maleimide group for thiol conjugation, and the enzyme-sensitive valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) moiety . Its structure enables a two-step mechanism: maleimide-mediated covalent attachment to a targeting antibody, and subsequent intracellular cleavage of the Val-Cit sequence by lysosomal cathepsin B to trigger self-immolative release of the conjugated payload [1]. With a molecular weight of 574.64 g/mol, this linker is used exclusively in research and development for the construction of well-characterized, next-generation antibody-drug conjugates (ADCs) [2].

Why Mal-PEG1-Val-Cit-PABC-OH Cannot Be Interchanged with Non-PEGylated or Longer PEG Analogs


The Val-Cit-PABC core is a well-established cleavable motif, but its performance in an ADC is profoundly influenced by the attached spacer, making different linker variants non-interchangeable. Non-PEGylated linkers, like the widely used MC-Val-Cit-PABC-OH, produce ADCs that are inherently more hydrophobic, which is strongly correlated with increased aggregation, faster systemic clearance, and higher off-target toxicity [1]. Conversely, increasing the PEG spacer length to two or more units (e.g., Mal-PEG2-Val-Cit-PABC-OH) can improve hydrophilicity but may introduce excessive conformational flexibility that sterically hinders efficient payload release or reduces conjugation efficiency. Mal-PEG1-Val-Cit-PABC-OH occupies a critical design space, offering a quantifiable compromise in hydrophilicity, aggregation propensity, and in vivo pharmacokinetics compared to both non-PEGylated and longer PEG-chain alternatives [2].

Quantitative Evidence for Selecting Mal-PEG1-Val-Cit-PABC-OH Over Alternative ADC Linkers


Enhanced Hydrophilicity and Reduced Aggregation Propensity vs. Non-PEGylated Linkers

The inclusion of a single PEG unit confers a measurable advantage in reducing ADC aggregation. In a comparative study, DAR8-ADCs constructed with a Val-Cit based pendant-type PEG4 linker exhibited a lower aggregate content in stability studies than ADCs prepared with a non-PEGylated linker. The trend showed that aggregation decreases as PEG chain length increases, with PEG1 linkers like Mal-PEG1-Val-Cit-PABC-OH positioned to provide a key improvement in hydrophilicity over non-PEGylated alternatives such as MC-Val-Cit-PABC-OH, while avoiding the potential steric bulk of longer chains [1].

ADC Linker Design Bioconjugation Aggregation

Optimized Pharmacokinetic Clearance Profile Compared to Non-PEGylated ADCs

PEG spacer length directly modulates ADC clearance rate in vivo. Pharmacokinetic studies in mice demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited a superior PK profile (slower clearance) compared to DAR4-ADCs prepared with a non-PEGylated linker. This slower clearance translates to a longer circulating half-life, allowing more time for the ADC to reach the tumor. Mal-PEG1-Val-Cit-PABC-OH, by incorporating a single PEG unit, provides a balanced approach that improves PK over non-PEGylated MC-Val-Cit-PABC-OH-based ADCs without the potential for excessive persistence seen with longer PEG chains [1].

Pharmacokinetics ADC Development Clearance

Improved In Vivo Tolerability and Safety Profile vs. ADCs with Poorer PK

The pharmacokinetic benefits conferred by PEGylation directly translate to an improved tolerability profile. In comparative mouse studies, DAR8-ADCs with a PEG12 linker exhibited no weight loss and higher tolerability, in contrast to the control DAR4-ADC with a non-PEGylated linker. This indicates that the linker's influence on biodistribution and clearance can mitigate dose-limiting toxicities. Mal-PEG1-Val-Cit-PABC-OH, as a PEGylated linker, offers a similar, albeit potentially less pronounced, improvement in tolerability over non-PEGylated alternatives like MC-Val-Cit-PABC-OH [1].

ADC Toxicology Safety Profile In Vivo Tolerability

Efficient Enzymatic Payload Release from the Val-Cit-PABC Core

The Val-Cit-PABC motif, present in Mal-PEG1-Val-Cit-PABC-OH, is the prototypical ADC linker due to its rapid cleavage by the lysosomal enzyme cathepsin B [1]. In a model study using a Z-Val-Cit-PABC-DOX substrate, doxorubicin release was efficient, though 30-fold slower than a Z-Phe-Lys-PABC-DOX control when treated with cathepsin B alone. Crucially, in a rat liver lysosomal preparation, which more closely mimics the intracellular environment, the release rates were identical, confirming that the Val-Cit-PABC linker is processed efficiently by the full complement of lysosomal enzymes to ensure potent drug release [2].

Payload Release Cathepsin B Enzymatic Cleavage

Differential Species-Specific Plasma Stability for Preclinical Model Selection

The Val-Cit-PABC linker, while stable in human plasma, is susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. This species-specific instability is a critical consideration for preclinical study design. An ADC constructed with Mal-PEG1-Val-Cit-PABC-OH will exhibit different stability profiles in mice versus primates, directly impacting efficacy and toxicology readouts [2]. This necessitates careful model selection and precludes simple extrapolation of mouse PK data to humans, making linker choice a pivotal early decision point in ADC development.

Plasma Stability Species-Specific Metabolism Preclinical Modeling

Key Research and Preclinical Development Scenarios for Mal-PEG1-Val-Cit-PABC-OH


Synthesis of Next-Generation ADCs with Optimized Developability

Utilize Mal-PEG1-Val-Cit-PABC-OH to construct research-grade ADCs that balance payload hydrophobicity and systemic clearance. As established in the evidence, this linker provides a critical improvement in reducing aggregation and enhancing PK compared to non-PEGylated alternatives [1]. This scenario is ideal for labs aiming to generate ADCs with superior biophysical properties and more predictable in vivo behavior, facilitating smoother transition from discovery to lead optimization.

Preclinical Pharmacokinetic and Efficacy Studies in Murine Models

Employ Mal-PEG1-Val-Cit-PABC-OH-based ADCs for rigorous preclinical assessment in mouse models. While the evidence highlights the species-specific instability of the Val-Cit-PABC core in mice, this characteristic makes it a stringent test for linker stability and provides a conservative model for efficacy [1]. Successful outcomes in these models, where the linker is challenged, provide a higher confidence threshold for progression toward primate studies where the linker is more stable [2].

Structure-Activity Relationship (SAR) Studies for Linker Optimization

Use Mal-PEG1-Val-Cit-PABC-OH as a key comparator in SAR campaigns to define the optimal PEG spacer length for a specific antibody-payload combination. By comparing ADCs made with this PEG1 linker against those with non-PEGylated (MC-Val-Cit-PABC) or longer PEG (PEG2, PEG4) linkers, researchers can quantitatively deconvolute the impact of PEG length on ADC aggregation, PK, and tolerability, as demonstrated in class-level studies [1]. This data-driven approach guides the selection of a linker that precisely meets the desired target product profile.

Development of ADCs with Hydrophobic Payloads

Leverage the hydrophilic PEG1 spacer of Mal-PEG1-Val-Cit-PABC-OH to enable the conjugation of highly hydrophobic cytotoxic payloads (e.g., certain auristatins or maytansinoids). The evidence shows that even a single PEG unit can mitigate the hydrophobicity-driven aggregation common with such payloads [1]. This application scenario is critical for expanding the repertoire of tractable payloads and achieving higher drug-to-antibody ratios (DAR) without compromising ADC stability and manufacturability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG1-Val-Cit-PABC-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.